molecular formula C16H11ClF5NO2 B3128240 N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-67-9

N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No. B3128240
CAS RN: 338792-67-9
M. Wt: 379.71 g/mol
InChI Key: VUENTSBOKGIANO-UHFFFAOYSA-N
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Description

The compound “N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been widely researched due to their high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 4-chlorophenyl group, a trifluoromethyl group, and a phenoxy group . The exact structure would require more specific analysis.

Scientific Research Applications

Synthesis Techniques

The synthesis of related phenoxyacetamide derivatives is a foundational aspect of research on compounds like N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide. Studies have focused on optimizing the synthesis process, including the effects of reaction temperature, time, and mole ratio on yield. For instance, Gao Yonghong (2009) developed a method to synthesize N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, a compound with a similar structure, demonstrating the importance of controlling synthesis conditions for achieving high yields (Gao Yonghong, 2009).

Biological and Herbicidal Activities

Research on derivatives of phenoxyacetamide, including compounds similar to N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, has indicated potential biological and herbicidal activities. For example, Daoxin Wu et al. (2011) designed and synthesized derivatives that showed significant herbicidal activities against dicotyledonous weeds, suggesting the compound's utility in agricultural applications (Daoxin Wu et al., 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The anticancer, anti-inflammatory, and analgesic potential of synthesized 2-(substituted phenoxy) acetamide derivatives, which share structural similarities with N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, has been explored. Rani et al. (2014) found that certain derivatives exhibited significant activities in these areas, underscoring the compound's potential in medical research (Rani et al., 2014).

Insecticidal Agents

Kaiwan O. Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Their findings revealed excellent results for certain compounds, indicating the potential of phenoxyacetamide derivatives as insecticidal agents (Kaiwan O. Rashid et al., 2021).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF5NO2/c17-12-6-4-10(5-7-12)9-23-14(24)16(21,22)25-13-3-1-2-11(8-13)15(18,19)20/h1-8H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUENTSBOKGIANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NCC2=CC=C(C=C2)Cl)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135777
Record name N-[(4-Chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

CAS RN

338792-67-9
Record name N-[(4-Chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338792-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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